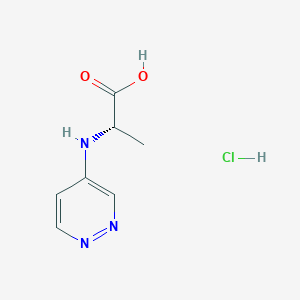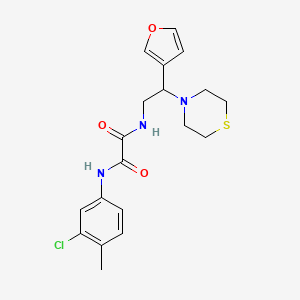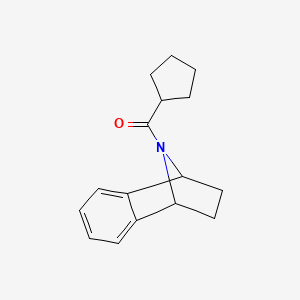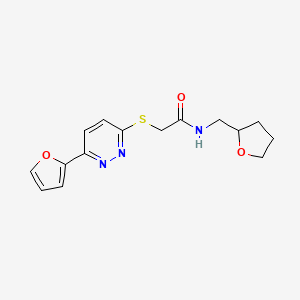
3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a complex organic molecule. It is a derivative of benzamide, which is an amide derivative of benzoic acid, featuring a thiazole and piperidine moiety .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline can yield similar compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For instance, the displacement of the phenoxy group using excess methylamine or benzylamine afforded the final compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Anti-arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives, closely related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and evaluated for their anti-arrhythmic activity. The synthesis involved reaction of piperidin-based compounds with hydrazonoyl chlorides to yield 1,3-thiazole derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antimicrobial Activity : Thiazolo[3, 2]pyridines containing pyrazolyl moieties, which are structurally similar to the benzamide derivative, have been synthesized. These compounds exhibited antimicrobial activities, indicating potential applications in combating microbial infections (El-Emary et al., 2005).
Supramolecular Chemistry and Sensing Applications
Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and found to exhibit colorimetric sensing properties for fluoride anions, indicating potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, structurally similar to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been developed as supramolecular gelators. Their gelation behavior, influenced by methyl functionality and S⋯O interaction, is of interest for applications in material science and molecular engineering (Yadav & Ballabh, 2020).
Pharmaceutical Research and Drug Development
Anticancer and Antimicrobial Screening : Benzothiazole derivatives of thioperamide, similar in structure to the benzamide derivative, have been synthesized and evaluated for their H3-receptor affinity. These compounds showed lower H3-affinities than thioperamide, but their quantitative structure-activity relationships offer insights into potential pharmaceutical applications (Bordi et al., 1994).
Anticonvulsant Activity : Thiadiazole derivatives, structurally related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds were found to be potent anticonvulsants, indicating potential applications in the treatment of epilepsy and related disorders (Harish et al., 2014).
Eigenschaften
IUPAC Name |
3-cyano-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c18-10-13-3-1-5-15(9-13)16(22)20-11-14-4-2-7-21(12-14)17-19-6-8-23-17/h1,3,5-6,8-9,14H,2,4,7,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTTWUAEHOSXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

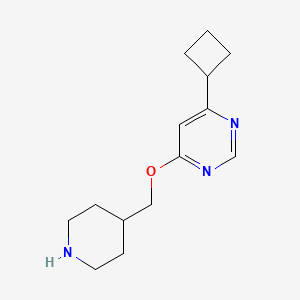


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)
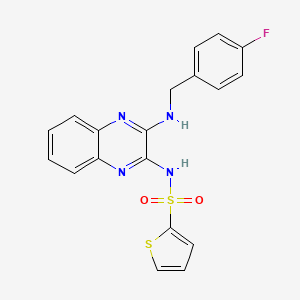
![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)
